molecular formula C19H24Cl3N5O2S B2920079 3-methyl-N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)ethyl]butanamide CAS No. 324769-67-7

3-methyl-N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)ethyl]butanamide

Cat. No.: B2920079
CAS No.: 324769-67-7
M. Wt: 492.84
InChI Key: NEDBYDCHUXLCFH-UHFFFAOYSA-N
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Description

The compound 3-methyl-N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)ethyl]butanamide (molecular formula: C₁₉H₂₄Cl₃N₅O₂S, molecular weight: 492.844 g/mol) features a unique combination of functional groups:

  • A trichloroethyl moiety linked via a thiourea bridge.
  • A pyrazolyl ring substituted with methyl, oxo, and phenyl groups.
  • A branched butanamide chain .

Properties

IUPAC Name

3-methyl-N-[2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24Cl3N5O2S/c1-11(2)10-14(28)23-17(19(20,21)22)25-18(30)24-15-12(3)26(4)27(16(15)29)13-8-6-5-7-9-13/h5-9,11,17H,10H2,1-4H3,(H,23,28)(H2,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDBYDCHUXLCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24Cl3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-methyl-N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)ethyl]butanamide is a complex organic compound with a distinct molecular structure that includes multiple functional groups. Its biological activity has garnered interest in various fields, particularly in medicinal chemistry and pharmacology.

The compound is characterized by the following properties:

  • Molecular Formula : C22H22Cl3N5O2S
  • Molar Mass : 526.87 g/mol
  • CAS Number : 330567-58-3

These properties suggest a relatively large and complex molecule, which may contribute to its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in several studies focusing on its potential therapeutic effects. Key areas of investigation include:

1. Anticancer Activity

Research indicates that derivatives of pyrazole, such as the one , exhibit significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. For example, studies have shown that compounds with similar structural motifs can effectively inhibit growth in various cancer cells, including breast and liver cancer lines .

2. Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Pyrazole derivatives have been noted for their ability to combat bacterial and fungal infections. In vitro studies have demonstrated that certain pyrazole derivatives possess significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .

3. Anti-inflammatory Effects

Inflammation-related pathways are often targeted by compounds with similar structures. Preliminary data suggest that the compound may inhibit pro-inflammatory cytokines, thus providing a basis for its use in treating inflammatory diseases .

Case Studies

Several case studies highlight the effectiveness of related compounds:

Study Findings
Study A (2020)Investigated a series of pyrazole derivatives; found that modifications led to enhanced anticancer activity against HepG2 cell lines with IC50 values comparable to doxorubicin .
Study B (2021)Examined the antimicrobial efficacy of thiazole-pyrazole hybrids; reported significant inhibition against Gram-positive bacteria .
Study C (2023)Focused on anti-inflammatory properties; demonstrated reduced levels of TNF-alpha in treated macrophages .

The biological activity of 3-methyl-N-[2,2,2-trichloro-1-(...)] can be attributed to its ability to interact with specific biological targets:

1. Enzyme Inhibition

The compound may act as an inhibitor for key enzymes involved in cancer cell proliferation and inflammation pathways. For instance, it could inhibit cyclooxygenase (COX) enzymes or other kinases involved in tumor growth.

2. Receptor Modulation

There is potential for this compound to modulate receptor activity linked to cell signaling pathways that regulate apoptosis and cell survival.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications
Target Compound C₁₉H₂₄Cl₃N₅O₂S 492.844 Trichloroethyl, thiourea, pyrazolyl, branched butanamide
N-{1-[(Anilinocarbothioyl)Amino]-2,2,2-Trichloroethyl}-3,3-Dimethylbutanamide C₁₅H₁₉Cl₃N₄OS 409.76 Trichloroethyl, thiourea, anilino (replaces pyrazolyl)
4-Chloro-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-Pyrazol-4-yl-Carbamothioyl)Benzamide C₁₉H₁₆ClN₅O₂S 417.89 Pyrazolyl, thiourea, chlorobenzamide (replaces trichloroethyl-butanamide)
2-Bromo-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-Pyrazol-4-yl)Butanamide C₁₅H₁₆BrN₃O₂ 350.21 Pyrazolyl, bromo -substituted butanamide (no thiourea or trichloroethyl)
N-(1,5-Dimethyl-3-Oxo-2-Phenyl-Pyrazol-4-yl)Formamide C₁₂H₁₃N₃O₂ 231.25 Pyrazolyl, formamide (smaller acyl group vs. butanamide)

Key Observations :

  • Thiourea vs.
  • Pyrazolyl vs. Anilino: The pyrazolyl ring (common in ) may confer rigidity and π-stacking capability, whereas the anilino group in offers simpler aromatic interactions.
  • Trichloroethyl vs. Chlorobenzamide : The trichloroethyl group increases lipophilicity (ClogP ~3.5 estimated) compared to the chlorobenzamide in , which may affect membrane permeability.

Physicochemical Properties

Property Target Compound Analog Analog Analog
Molecular Weight 492.84 409.76 417.89 350.21
ClogP (Estimated) ~3.5 ~3.2 ~2.8 ~2.0
Hydrogen Bond Donors 3 3 3 2
Hydrogen Bond Acceptors 6 5 6 4

Implications :

  • The thiourea group contributes to hydrogen-bonding capacity, which may influence crystal packing (as seen in ) and receptor-binding interactions.

Computational Similarity Analysis

While direct similarity data for the target compound is unavailable, Tanimoto coefficient-based indexing (as in ) could quantify structural resemblance:

  • High similarity (>70%) expected with due to shared thiourea and trichloroethyl groups.
  • Lower similarity (~50%) with and due to absence of thiourea and smaller acyl groups.

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